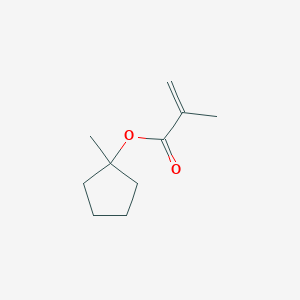

1-Methylcyclopentyl methacrylate

Vue d'ensemble

Description

1-Methylcyclopentyl methacrylate (1-MCPMA) is an organic compound that has been used in a variety of scientific research applications. It is a monomer with a molecular weight of 132.2 g/mol, and it has the molecular formula of C8H12O2. 1-MCPMA is a colorless liquid with a boiling point of 184°C and a melting point of -45°C. It is miscible in most organic solvents, including ether, ethanol, and benzene, and it has a pleasant smell. 1-MCPMA is used in a variety of scientific research applications, including synthesis, biomedical research, and industrial chemistry.

Applications De Recherche Scientifique

Dental Polymers : 1-Methylcyclopentyl methacrylate has been studied in the context of dental applications. It shows potential for low polymerization shrinkage systems, which is crucial for dental materials. Research has explored its mechanical properties, indicating its suitability for clinical applications due to its ductility and mechanical properties compared to other materials like poly(methyl methacrylate) (Patel & Braden, 1991).

Biocatalytic Degradation : Another application of methacrylates like poly(methyl methacrylate) is in the field of environmental protection. Studies have shown that these compounds can be used for the biocatalytic degradation of antibiotics, such as tetracycline, through processes involving immobilized laccase (Zdarta et al., 2020).

Protein Microarrays : Methacrylates have been successfully used to functionalize poly(methyl methacrylate) for the development of high-performance protein microarrays. This application is particularly relevant in the field of proteomics and clinical diagnostics, such as the detection of hepatitis B virus biomarkers in human serum (Liu et al., 2010).

Polymerization Studies : The behavior of methacrylates in polymerization processes has been extensively studied. These studies provide insights into the chemical mechanisms and kinetics involved in the polymerization of methacrylates, contributing to the advancement of polymer science and material engineering (Moszner et al., 2003).

Medical Applications : Methacrylates like methyl methacrylate have been used in medical applications, such as in the stabilization and replacement of tumors in the cervical spine. Their use in such contexts highlights their potential in surgical procedures and orthopedic applications (Dunn, 1977).

Denture Base Resin Modification : The modification of denture base resin using methacrylate monomers like methyl methacrylate has been investigated to improve the mechanical properties and biocompatibility of denture bases, which could have significant implications for dental prosthetics (Ajay et al., 2020).

Inhalation Studies : Inhalation studies have been conducted to understand the effects of methyl methacrylate on the respiratory system. This research is crucial for assessing occupational hazards and implementing safety measures in environments where methacrylates are used (Aydın et al., 2002).

Propriétés

IUPAC Name |

(1-methylcyclopentyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)9(11)12-10(3)6-4-5-7-10/h1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYDNHCEDWYFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylcyclopentyl methacrylate | |

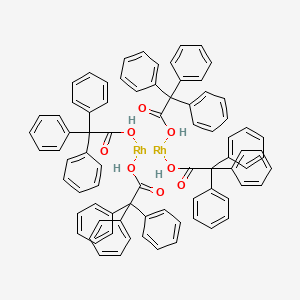

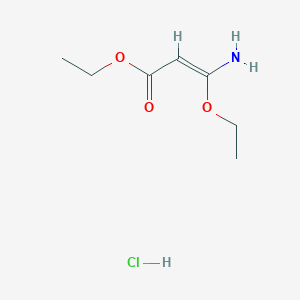

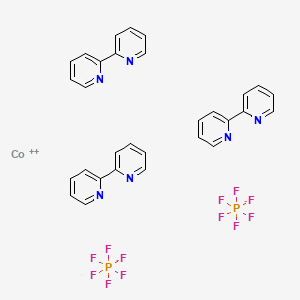

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)